奥多拉汀

描述

Odoratin is a chemical compound with the molecular formula C15H22O4 . It has an average mass of 266.333 Da and a mono-isotopic mass of 266.151794 Da . It is also known by other names such as Azuleno [6,5-b]furan-2 (3H)-one .

Synthesis Analysis

The synthesis of Odoratin involves key steps like site selective bromination reaction followed by Suzuki coupling reaction . The structural assignment of the bromo derivative was determined utilizing 2D-HMBC and NOEs NMR techniques . A method for the preparation of 8-substituted odoratine derivatives, structurally similar to glaziovianin A, a known cytotoxic substance, has been described .

Molecular Structure Analysis

Odoratin has 7 of 7 defined stereocentres . The structure of Odoratin has been established as a pseudo-guaianolide with a stereochemistry related to the sesquiterpene lactones isolated in the genus Helelriurn .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Odoratin include site selective bromination reaction followed by Suzuki coupling reaction . This process results in very good yield .

科学研究应用

具有淋巴细胞增殖抑制特性的异黄酮

奥多拉汀,特别是奥多拉汀7-O-β-D-葡萄糖苷的形式,已被确认为一种异黄酮葡萄糖苷。从Bowdichia virgilioides的根部提取,它表现出显著的抑制T淋巴细胞和B淋巴细胞增殖的特性,这些是免疫系统的关键组成部分。这表明在与免疫反应调节相关的领域可能有应用潜力(L. S. Velozo等,1999)。

在癌症研究中的细胞毒特性

涉及含有奥多拉汀的Baileya pauciradiata乙醇提取物的研究显示出对鼻咽和淋巴细胞白血病的人类表皮癌的细胞毒活性。在这种背景下对奥多拉汀的鉴定和分离突显了其在癌症研究和治疗中的潜在应用,特别是在针对特定类型癌细胞的治疗方法的发展方面(J. Hoffmann et al., 1978)。

用于癌症治疗的合成衍生物开发

已描述了8-取代奥多拉汀衍生物的合成,其结构类似于已知的细胞毒物质glaziovianin A。这项研究代表了在开发新型以异黄酮为基础的化合物方面的重大进展,可能用于癌症治疗。使用的方法包括选择性溴化和铃木偶联反应,可能为肿瘤学中的新治疗剂铺平道路(P. R. Kumar et al., 2016)。

在传统医学和抗癌研究中的潜力

在阿育吠陀、优尼尼和悉达等传统医学系统中,香兰属植物Pandanus odoratissimus的水提取物(含有奥多拉汀)已被用于对抗各种疾病。科学研究已开始探索其作为抗肿瘤剂的潜力。例如,其抗癌活性已在小鼠的厄立特癌腹水中进行了测试,显示出与传统用途一致的有希望的结果,并暗示了进一步研究的科学基础(Gunti Gowtham Raja et al., 2014)。

属性

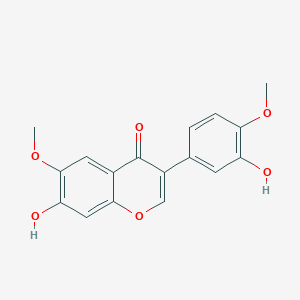

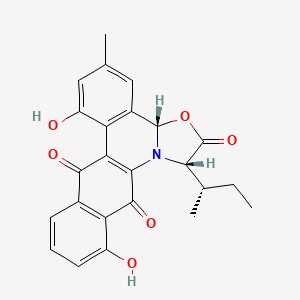

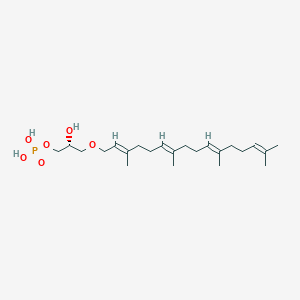

IUPAC Name |

7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-14-4-3-9(5-12(14)18)11-8-23-15-7-13(19)16(22-2)6-10(15)17(11)20/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNYZQQDQIQLSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Odoratin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B1253014.png)